

JNJ-1250132: A Technical Guide on Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-1250132	
Cat. No.:	B1672993	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the cross-reactivity profile of **JNJ-1250132**, a steroidal progesterone receptor (PR) modulator. The document summarizes available data on its interaction with other steroid hormone receptors, outlines relevant experimental methodologies, and visualizes key signaling pathways.

Introduction

JNJ-1250132 is a potent, steroidal antagonist of the progesterone receptor.[1] Understanding its cross-reactivity with other steroid receptors, such as the glucocorticoid (GR), androgen (AR), mineralocorticoid (MR), and estrogen receptors (ER), is critical for evaluating its selectivity, predicting potential off-target effects, and guiding its therapeutic development.

Cross-Reactivity Profile of JNJ-1250132

Preclinical studies have established that **JNJ-1250132** is a high-affinity ligand for the progesterone receptor.[1] Notably, it exhibits cross-reactivity with other steroid receptors, a characteristic comparable to that of the well-characterized steroidal antagonist, mifepristone.[1]

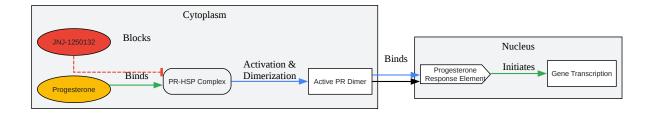
Glucocorticoid Receptor (GR)

JNJ-1250132 has been shown to be a glucocorticoid receptor antagonist in vivo.[1] This antagonistic activity at the GR is a significant aspect of its pharmacological profile and is a key consideration in its clinical application.

Quantitative Binding Affinity Data

While the qualitative cross-reactivity of **JNJ-1250132** is documented, specific quantitative binding affinity data (e.g., K_i or IC₅₀ values) for a comprehensive panel of steroid receptors is not readily available in the public domain. The following table summarizes the known interactions.

Receptor Family	Target Receptor	JNJ-1250132 Binding/Activity	Reference Compound
Progestogen	Progesterone Receptor (PR)	High-affinity antagonist	Progesterone
Glucocorticoid	Glucocorticoid Receptor (GR)	Antagonist	Dexamethasone
Androgen	Androgen Receptor (AR)	Data not publicly available	Dihydrotestosterone
Mineralocorticoid	Mineralocorticoid Receptor (MR)	Data not publicly available	Aldosterone
Estrogen	Estrogen Receptor (ER)	Data not publicly available	Estradiol


Signaling Pathways

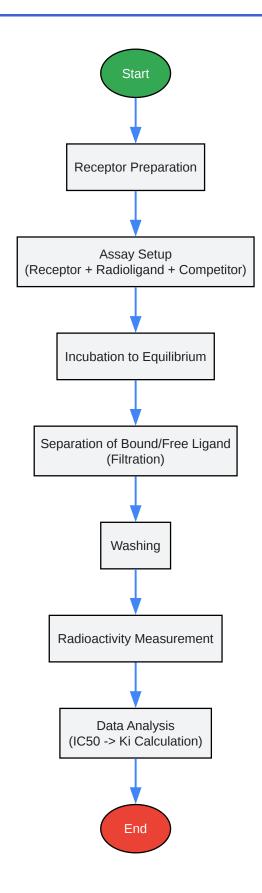
The interaction of **JNJ-1250132** with the progesterone and glucocorticoid receptors can modulate their respective signaling pathways.

Progesterone Receptor Signaling

JNJ-1250132, as a PR antagonist, interferes with the canonical progesterone signaling pathway. Typically, progesterone binding to its receptor leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus to regulate gene expression.[2][3] By competitively binding to the PR, **JNJ-1250132** prevents these downstream events.

Click to download full resolution via product page

Progesterone Receptor Signaling Pathway


Glucocorticoid Receptor Signaling

As a GR antagonist, **JNJ-1250132** blocks the action of endogenous glucocorticoids like cortisol. The canonical GR signaling pathway involves ligand binding in the cytoplasm, dissociation from a chaperone protein complex, nuclear translocation, and binding to glucocorticoid response elements (GREs) to modulate gene transcription.[4][5][6]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Molecular properties and preclinical pharmacology of JNJ-1250132, a steroidal progesterone receptor modulator that inhibits binding of the receptor to DNA in vitro -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progesterone receptor Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling more than just a ligand binding receptor [frontiersin.org]
- 6. Glucocorticoid receptor signaling in health and disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-1250132: A Technical Guide on Steroid Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672993#jnj-1250132-cross-reactivity-with-other-steroid-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com